5-bromo-3-[4-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5th position, a propan-2-yloxy group attached to a phenyl ring, and a dihydroindolone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The bromination at the 5th position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The propan-2-yloxy group can be introduced through an etherification reaction using propan-2-ol and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted indole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Fluoroindole: An indole derivative with a fluorine atom at the 5th position, used in medicinal chemistry.
3-(2-Bromoethyl)indole: Another brominated indole derivative with different substitution patterns.
Uniqueness
5-BROMO-3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H18BrNO2 |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
5-bromo-3-[(4-propan-2-yloxyphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C18H18BrNO2/c1-11(2)22-14-6-3-12(4-7-14)9-16-15-10-13(19)5-8-17(15)20-18(16)21/h3-8,10-11,16H,9H2,1-2H3,(H,20,21) |
InChI Key |
TVEWOWMVRPLDPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
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